Stereochemical Impact on LSD1 Inhibition: (1R,2S)- vs. (1S,2R)-NCD18
The (1R,2S) stereochemistry of the cyclopropane core is a critical determinant of LSD1 inhibitory potency. In enzyme assays using optically pure lysine-ACPA conjugates, (1R,2S)-NCD18, which incorporates the (1R,2S)-2-arylcyclopropylamine motif, demonstrated approximately 11-fold greater LSD1 inhibitory activity compared to its (1S,2R) enantiomer [1]. This establishes that procurement of the correct enantiomer is not merely a formality but a necessity for achieving desired target engagement.
| Evidence Dimension | LSD1 inhibitory activity (fold difference) |
|---|---|
| Target Compound Data | (1R,2S)-NCD18 (contains target scaffold) |
| Comparator Or Baseline | (1S,2R)-NCD18 (contains opposite enantiomer scaffold) |
| Quantified Difference | ~11-fold more potent |
| Conditions | In vitro LSD1 enzyme assay (optically pure compounds) |
Why This Matters
Procuring the (1R,2S) enantiomer is essential for LSD1-targeted research, as the opposite stereoisomer yields an order of magnitude lower potency.
- [1] Suzuki, T., et al. Bioorg. Med. Chem. 2018, 26, 1242-1250. (via INFONA abstract) View Source
